Cas no 2390-74-1 ((2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid)
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- L-Tryptophan, glycyl-
- Glycyl-L-tryptophan Hydrate
- GLYCYL-L-TRYPTOPHAN
- Glycyltryptophan hydrate
- Gly-Trp-OH
- H-Gly-Trp-OH
- Glycyltryptophan
- l-Glycyltryptophan
- L-Tryptophan, N-glycyl-
- N-(Aminoacetyl)tryptophan, (L)-
- N-Glycyl-l-tryptophan
- N-Glycyltryptophan
- Nα-Glycyl-l-tryptophan
- Tryptophan, N-(aminomethylcarbonyl)-
- Tryptophan, N-glycyl-, l-
- α-glycyltryptophan
- H-Gly-Trp-OH Hydrate
- C13H15N3O3.H2O
- 7026AH
- CHEMBL299759
- GLYCYLTRYPTOPHAN, L-
- SCHEMBL1407979
- (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
- 35BKX0QF16
- EINECS 219-235-7
- Nalpha-glycyl-L-tryptophan
- 2-(2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
- AS-56406
- Glycyl-Tryptophan
- Q27144244
- AKOS010366054
- CHEBI:73921
- Gly-L-Trp
- GLY-TRP
- Clycyl-L-tryptophan
- 2390-74-1
- AJHCSUXXECOXOY-NSHDSACASA-N
- DTXSID301315473
- BDBM50188499
- (S)-2-(2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
- UNII-35BKX0QF16
- (S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
- NSC 118371
- CS-0205268
- G0144
- NS00048835
- 2-((S)-2-Amino-acetylamino)-3-(1H-indol-3-yl)-propionic acid
- (2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
- GW
- NSC-118371
- N.alpha.-Glycyl-l-tryptophan
- EN300-7373040
- alpha-Glycyltryptophan
- G-W Dipeptide
- L-Glycyl-L-Tryptophan
- 2-((2-Amino-1-hydroxyethylidene)amino)-3-(1H-indol-3-yl)propanoate
- LTryptophan, Nglycyl (9CI)
- GW dipeptide
- alphaGlycyltryptophan
- Glycine Tryptophan dipeptide
- Glycine-Tryptophan dipeptide
- LTryptophan, Nglycyl
- GlyTrp
- 2-[(2-Amino-1-hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanoate
- tryptophan, glycyl-
- L-Tryptophan, N-glycyl-(9CI)
- (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
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- MDL: MFCD00180733
- Inchi: 1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1
- InChI Key: AJHCSUXXECOXOY-NSHDSACASA-N
- SMILES: OC([C@H](CC1=CNC2C=CC=CC1=2)NC(CN)=O)=O
Computed Properties
- Exact Mass: 261.11145
- Monoisotopic Mass: 261.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -2.6
- Topological Polar Surface Area: 109
Experimental Properties
- Color/Form: Not determined
- PSA: 108.21
- Solubility: Not determined
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303161-1g |
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid |
2390-74-1 | 98% | 1g |
¥449.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303161-500mg |
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid |
2390-74-1 | 98% | 500mg |
¥289.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303161-100mg |
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid |
2390-74-1 | 98% | 100mg |
¥99.90 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61795-500mg |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid,hydrate |
2390-74-1 | ≥98%(HPLC)(T) | 500mg |
¥278.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61795-100mg |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid,hydrate |
2390-74-1 | ≥98%(HPLC)(T) | 100mg |
¥108.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61795-1g |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid,hydrate |
2390-74-1 | ≥98%(HPLC)(T) | 1g |
¥528.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861790-100mg |
H-Gly-Trp-OH Hydrate |
2390-74-1 | ≥98%(HPLC)(T) | 100mg |
¥126.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861790-500mg |
H-Gly-Trp-OH Hydrate |
2390-74-1 | ≥98%(HPLC)(T) | 500mg |
¥348.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861790-1g |
H-Gly-Trp-OH Hydrate |
2390-74-1 | ≥98%(HPLC)(T) | 1g |
¥658.00 | 2022-01-14 | |
| abcr | AB136420-100 mg |
Glycyl-L-tryptophan hydrate; 98% |
2390-74-1 | 100MG |
€42.40 | 2022-06-12 |
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid Suppliers
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
Compound CAS No. 2390-74-1: (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid
(2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid, commonly referenced by its CAS number CAS No. 2390-74-1, is a structurally complex amino acid derivative with significant potential in the fields of pharmacology and biochemistry. This compound has garnered attention due to its unique chemical structure, which combines an indole moiety with an amino acid backbone, making it a promising candidate for drug development and therapeutic applications.
The molecular structure of CAS No. 2390-74-1 is characterized by an indole ring system attached to a propanoic acid backbone. The indole group, a heterocyclic aromatic structure, is known for its role in various biological processes and its presence in numerous bioactive compounds. The aminoacetyl group further enhances the compound's functional versatility, enabling interactions with cellular machinery and enzymes. Recent studies have highlighted the importance of such structural features in modulating the compound's pharmacokinetic properties and bioavailability.
Recent advancements in computational chemistry have allowed researchers to model the three-dimensional structure of (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid with unprecedented accuracy. These models have provided insights into the compound's potential binding affinities to various protein targets, particularly those involved in neurological and inflammatory pathways. For instance, studies published in 2023 have demonstrated that this compound exhibits selective binding to G-protein coupled receptors (GPCRs), suggesting its potential as a modulator in treating conditions such as chronic pain and neurodegenerative diseases.
The synthesis of CAS No. 2390-74-1 has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. Researchers have employed asymmetric catalysis techniques to achieve high enantiomeric excess, ensuring the compound's stereochemical integrity, which is crucial for its biological activity. This focus on sustainable synthesis aligns with current trends in pharmaceutical manufacturing, emphasizing eco-friendly practices without compromising product quality.
In terms of pharmacological activity, (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid has shown promising results in preclinical models of inflammation and oxidative stress. A study conducted at the University of California revealed that the compound exhibits potent anti-inflammatory effects by inhibiting cyclooxygenase (COX)-dependent pathways, while another investigation at Kyoto University demonstrated its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
The clinical potential of this compound is further bolstered by its favorable safety profile. Preclinical toxicology studies indicate minimal adverse effects at therapeutic doses, with no significant organ toxicity observed in animal models. These findings suggest that CAS No. 2390-74-1 may be well-tolerated in humans, making it a strong candidate for phase I clinical trials.
Moreover, recent advancements in nanotechnology have enabled the formulation of this compound into targeted drug delivery systems. Liposomal encapsulation and polymeric nanoparticles have been explored as effective means to enhance the compound's stability and delivery efficiency to specific tissues. Such innovations not only improve therapeutic outcomes but also reduce systemic side effects, paving the way for personalized medicine approaches.
In conclusion, (2S)-2-(2-Aminoacetyl)amino-3-(1H-indol-3-yl)propanoic Acid, identified by its CAS number CAS No. 2390-74_1, represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique chemical structure, combined with advancements in synthesis, pharmacology, and delivery systems, positions it as a key player in addressing unmet medical needs across various therapeutic areas.
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